
Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
説明
Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.14778643 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound can interact with various enzymes, proteins, and other biomolecules, promoting the association of building blocks due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Cellular Effects
Fmoc-modified amino acids and short peptides are known to possess distinct potential for applications due to their self-assembly features . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves its role as a protecting group for amines in organic synthesis . It can exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.
Temporal Effects in Laboratory Settings
The Fmoc group is known to be stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This suggests that the compound could have good stability and potentially long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its role as a protecting group for amines, it could potentially interact with enzymes or cofactors involved in amine metabolism .
Subcellular Localization
Given its role as a protecting group for amines, it could potentially be localized to compartments or organelles involved in amine metabolism .
生物活性
Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer effects, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C26H22N2O6
- CAS Number : 959574-95-9
The compound features a benzoxazepine core, which is known for various biological activities including antitumor effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxicity against various cancer cell lines. For instance:
-
Cytotoxicity Assays : In vitro studies indicated that the compound exhibits potent cytotoxic effects in human cancer cell lines, with IC50 values in the nanomolar range. This suggests a strong inhibitory effect on cell proliferation.
Cell Line IC50 (nM) U87 (Glioblastoma) 200 BE (Neuroblastoma) 18.9 SK (Neuroblastoma) 500 - Mechanism of Action : The mechanism involves arresting cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates. Morphological changes such as nuclear envelope disruption and giant cell formation were observed in treated cells.
Combination Therapies
The compound has also been evaluated in combination with radiation therapy. Studies revealed that when combined with a 4-Gy dose of radiation, this compound significantly enhances the radiosensitivity of resistant cancer cells.
Study 1: Efficacy Against Glioblastoma
A study conducted on U87 glioblastoma cells demonstrated that treatment with this compound resulted in a substantial reduction in cell viability compared to control groups. The combination treatment showed an enhanced effect compared to either treatment alone.
Study 2: Neuroblastoma Response
In another investigation focusing on neuroblastoma cell lines (BE and SK), it was found that the compound effectively reduced cell survival rates significantly more than traditional chemotherapeutics currently in use. The effectiveness was particularly pronounced in chemoresistant BE cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the benzoxazepinone core in Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one?
- Methodology : The benzoxazepinone scaffold can be synthesized via cyclization of precursors containing ortho-substituted aromatic amines and carbonyl groups. Key steps include:
- Ring closure : Utilize nucleophilic attack of an amine on an activated carbonyl (e.g., ester or acid chloride) under basic conditions (e.g., NaHCO₃ in THF) to form the seven-membered ring .
- Fmoc protection : Introduce the Fmoc group early to protect the amine during subsequent reactions, ensuring regioselectivity.
- Carboxymethylation : Post-cyclization alkylation with bromoacetic acid derivatives under anhydrous conditions (e.g., DMF, K₂CO₃) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), Fmoc methylene (δ 4.2–4.4 ppm), and carboxymethyl signals (δ 3.7–4.0 ppm). Diastereotopic protons in the dihydrobenzoxazepinone ring show splitting due to restricted rotation .
- ¹³C NMR : Confirm carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the fused ring system.
- Mass Spectrometry : Use high-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺) and rule out impurities. Compare with theoretical m/z values .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
- Recrystallization : Use acetonitrile or ethyl acetate/hexane mixtures to isolate crystalline products. Cooling gradients (e.g., −5°C to RT) enhance crystal formation .
- Chromatography : Employ reverse-phase HPLC (C18 column) with acetonitrile/water gradients for high-purity isolation, especially to separate diastereomers .
Advanced Research Questions
Q. How can unexpected ring cleavage during N-alkylation be mitigated in benzoxazepinone synthesis?
- Mechanism : Ring cleavage occurs via retro-Mannich reactions under basic or nucleophilic conditions.
- Mitigation :
- Reagent choice : Use mild alkylating agents (e.g., methyl iodide instead of bulky electrophiles) to minimize steric strain.
- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acidic additives (e.g., HOAc) suppress base-induced cleavage .
- Monitoring : Real-time IR spectroscopy tracks carbonyl shifts to detect early cleavage .
Q. What computational approaches predict the compound’s biological activity and binding modes?
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., GSK-3β) based on the carboxymethyl and Fmoc groups’ electrostatic properties .
- MD Simulations : Run 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzoxazepinone ring .
- QSAR : Correlate substituent effects (e.g., Fmoc vs. Boc protection) with activity data from analogs .
Q. How can enantiomeric purity be ensured during synthesis and characterization?
- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isopropanol/hexane eluents to resolve (S)- and (R)-isomers .
- X-ray crystallography : Solve the crystal structure using SHELXL for absolute configuration determination. Refine data with Olex2 or WinGX .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT) to validate stereochemistry .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects on IC₅₀ values) .
- Counter-screening : Test the compound against unrelated targets to rule off-target effects .
Q. Methodological Best Practices
Q. How to optimize solid-phase synthesis for benzoxazepinone derivatives?
- Resin selection : Use Wang or Rink amide resin for Fmoc-based protocols. Pre-swelling in DCM enhances coupling efficiency .
- Cyclization : Activate carboxylates with HATU/DIPEA in DMF, followed by microwave-assisted heating (80°C, 30 min) to drive ring closure .
- Cleavage : Treat with TFA/H₂O (95:5) to release the product while preserving acid-labile groups .
Q. What crystallographic techniques elucidate the compound’s supramolecular packing?
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K for high-resolution datasets.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Analyze hydrogen-bonding networks with Mercury .
- ORTEP diagrams : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, highlighting flexible regions (e.g., carboxymethyl group) .
Q. How to assess the compound’s stability under varying storage conditions?
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks. Monitor via HPLC for decomposition products (e.g., Fmoc deprotection) .
- Kinetic modeling : Fit degradation data to zero- or first-order models using software like KinTek Explorer to predict shelf life .
特性
IUPAC Name |
2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c29-24(30)13-28-22-11-5-6-12-23(22)33-15-21(25(28)31)27-26(32)34-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20-21H,13-15H2,(H,27,32)(H,29,30)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGNHLLVHXTIS-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112534 | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-95-9 | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959574-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。